![molecular formula C17H16N2O3 B3976207 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976207.png)
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolinones. It has shown promising results in scientific research applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. It also inhibits the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to inhibit specific enzymes and signaling pathways, which allows for targeted studies. Additionally, its unique chemical structure allows for the synthesis of derivatives with potentially improved properties. However, a limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One direction is the synthesis of derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-5-6-14-13(7-10)17(22,16(21)19-14)9-15(20)11-3-2-4-12(18)8-11/h2-8,22H,9,18H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKZQUADMDTDFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC(=CC=C3)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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